Dichloromethylamine

Stability Half-life Disinfection by-products

Dichloromethylamine (CAS 7651-91-4), also referred to as N,N-dichloromethylamine or methyldichloramine, is an organic N-chloroamine with the molecular formula CH3Cl2N and a molecular weight of 99.94 g/mol. This compound belongs to the chloramine family, characterized by a central nitrogen atom bonded to a methyl group and two chlorine atoms, imparting distinctive electrophilic reactivity.

Molecular Formula CH3Cl2N
Molecular Weight 99.94 g/mol
Cat. No. B1213824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichloromethylamine
SynonymsCH3NCl2
dichloromethylamine
methylamine dichloramine
Molecular FormulaCH3Cl2N
Molecular Weight99.94 g/mol
Structural Identifiers
SMILESC(N)(Cl)Cl
InChIInChI=1S/CH3Cl2N/c2-1(3)4/h1H,4H2
InChIKeyCELBUDBANIEXBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dichloromethylamine (CH3Cl2N): Procurement-Ready Chemical Identifier and Core Characteristics


Dichloromethylamine (CAS 7651-91-4), also referred to as N,N-dichloromethylamine or methyldichloramine, is an organic N-chloroamine with the molecular formula CH3Cl2N and a molecular weight of 99.94 g/mol . This compound belongs to the chloramine family, characterized by a central nitrogen atom bonded to a methyl group and two chlorine atoms, imparting distinctive electrophilic reactivity . Dichloromethylamine is recognized both as a synthetic intermediate in organic chemistry and as an emerging nitrogenous disinfection by-product (N-DBP) of health concern in chlorinated water systems .

Why Generic N-Chloroamine Substitution Is Not Viable for Dichloromethylamine-Requiring Applications


Substituting dichloromethylamine with other N-chloroamines or chloramine derivatives without empirical validation introduces substantial risk due to divergent physicochemical behavior. Dichloromethylamine exhibits a quantifiably distinct volatility profile (Henry's law constant ranging from 0.047 to 0.312 at 5–45 °C) relative to monochloramine (~0.017 at 20 °C) , directly affecting air-water partitioning and exposure assessment. Furthermore, its aqueous stability (half-life up to 35 h) contrasts sharply with the well-documented rapid decomposition of many organic N-chloramines . These differences in partitioning and persistence preclude simple substitution and mandate compound-specific evaluation for applications ranging from synthetic chemistry to environmental monitoring.

Quantitative Differentiation Evidence for Dichloromethylamine Against Key Comparators


Aqueous Stability: Half-Life of Dichloromethylamine vs. Organic N-Chloramine Class

Dichloromethylamine (CH3NCl2) demonstrates notable aqueous stability with a measured half-life of up to 35 hours in water . This contrasts with the general class of organic N-chloramines, which are widely reported to be unstable and undergo rapid decomposition . While direct head-to-head half-life data for monochloromethylamine under identical conditions are not available, this class-level inference underscores dichloromethylamine's relatively prolonged persistence.

Stability Half-life Disinfection by-products

Volatility: Dichloromethylamine Henry's Law Constant vs. Monochloramine

The dimensionless Henry's law constant (KH) of dichloromethylamine was experimentally determined to range from 0.047 at 5 °C to 0.312 at 45 °C . In comparison, monochloramine (NH2Cl) exhibits a KH of approximately 0.017 at 20 °C . Dichloromethylamine is therefore 2.8 to 18 times more volatile than monochloramine across the temperature range, signifying a substantially greater propensity to partition into the gas phase.

Henry's law constant Volatility Air-water partitioning

Toxicity: Dichloromethylamine vs. Chloroform in Bioluminescence Assays

Dichloromethylamine (CH3NCl2) was found to be approximately 3 orders of magnitude (1,000×) more toxic than chloroform (CHCl3) in a bacterial bioluminescence inhibition test . This stark toxicity differential underscores the heightened biological reactivity of dichloromethylamine relative to a well-characterized, regulated DBP.

Toxicity Bioluminescence inhibition Disinfection by-products

Disinfection By-Product Formation: Dichloromethylamine Yield from Carbamate Precursors

During chlorination of four carbamate insecticides (methomyl, carbofuran, carbaryl, thiodicarb), dichloromethylamine (CH3NCl2) emerged as the dominant volatile disinfection by-product, with molar yields ranging from 12% to 150% at a chlorine-to-precursor (Cl/P) molar ratio of 20 . This high and variable yield profile is specific to the carbamate structural motif and contrasts with the typical DBP formation patterns observed for other nitrogenous precursors.

Disinfection by-products Molar yield Carbamate insecticides

High-Value Application Scenarios for Dichloromethylamine Based on Differentiated Evidence


Environmental Fate and Exposure Modeling of Volatile Nitrogenous DBPs

Dichloromethylamine's elevated Henry's law constant (0.047–0.312) relative to monochloramine (~0.017) makes it a critical compound for modeling volatilization and airborne exposure in indoor swimming pool facilities and other chlorinated water environments . Researchers requiring accurate air-water partitioning parameters for N-DBPs should prioritize dichloromethylamine data for robust mass transfer calculations.

Water Treatment Studies Focused on Carbamate Insecticide Degradation

Given that dichloromethylamine is the dominant volatile DBP formed during chlorination of carbamate insecticides—with molar yields up to 150%—it serves as a key analytical marker for assessing treatment efficacy and DBP formation potential in waters impacted by agricultural runoff . Monitoring dichloromethylamine provides a direct measure of carbamate-derived contamination.

Toxicological Assessment of Emerging Nitrogenous DBPs

The finding that dichloromethylamine is ~1,000× more toxic than chloroform in bacterial bioluminescence assays positions it as a high-priority compound for in vitro and in vivo toxicity screening programs focused on N-DBPs . Its extreme potency justifies its inclusion in targeted health risk assessments where generic DBP surrogates would underestimate hazard.

Synthetic Applications Requiring Extended Aqueous Chloramine Stability

With a documented aqueous half-life of up to 35 hours , dichloromethylamine offers a significantly longer reactive window than many labile organic N-chloramines . This property supports its use in synthetic protocols demanding sustained electrophilic nitrogen delivery, such as certain formylation or halogenation reactions where reagent decomposition would otherwise limit yield.

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